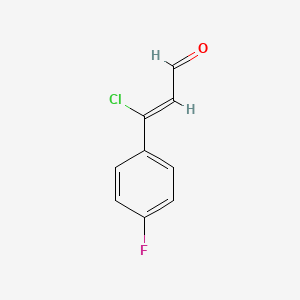

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal

Vue d'ensemble

Description

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal: is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method to synthesize (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal involves an aldol condensation reaction between 4-fluorobenzaldehyde and chloroacetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to favor the formation of the (2Z) isomer.

Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide derived from 4-fluorobenzyl chloride reacts with chloroacetaldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Common synthetic routes include:

- Aldol Condensation : Involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde in the presence of a base (e.g., sodium hydroxide) to produce the desired compound.

- Wittig Reaction : Utilizes a phosphonium ylide to react with chloroacetaldehyde, yielding this compound.

Medicinal Chemistry

The compound's structural features position it as a candidate for pharmaceutical development , particularly for targeting specific biological pathways. Its potential applications include:

-

Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against:

Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 (Breast) 1.63 Induction of apoptosis via caspase activation DLD-1 (Colon) 3.67 Cell cycle arrest in G2/M phase AGS (Gastric) 2.69 DNA damage and cell cycle modulation SK-MEL-5 (Melanoma) 0.92 Apoptosis induction

These findings suggest that the compound may induce apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .

The compound demonstrates potential biological activities , including:

- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.

- Anti-inflammatory Effects : Explored for its potential to modulate inflammatory pathways.

The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and influencing biological functions .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Study : A study on the cytotoxicity of the compound against various cancer cell lines demonstrated significant activity, particularly against MCF-7 and SK-MEL-5 cells. The mechanism involved apoptosis induction and cell cycle modulation .

- Antimicrobial Research : Investigations into its antimicrobial properties revealed effectiveness against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can influence its binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

(2E)-3-chloro-3-(4-fluorophenyl)prop-2-enal: The (2E) isomer differs in the configuration around the double bond, which can affect its reactivity and biological activity.

3-chloro-3-(4-fluorophenyl)propanal: Lacks the double bond, resulting in different chemical and physical properties.

3-chloro-3-(4-fluorophenyl)propanoic acid:

Uniqueness: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal is unique due to its specific configuration and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Activité Biologique

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal, also known as β-chloro-p-fluorocinnamaldehyde, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a fluorophenyl group, contribute to its reactivity and biological interactions.

- Molecular Formula : C₉H₆ClFO

- Molecular Weight : 184.597 g/mol

- CAS Number : 55338-97-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the chlorinated phenyl group may enhance hydrophobic interactions with biomolecules, influencing their function and stability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effect on several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.63 | Induction of apoptosis via caspase activation |

| DLD-1 (Colon) | 3.67 | Cell cycle arrest in G2/M phase |

| AGS (Gastric) | 2.69 | DNA damage and cell cycle modulation |

| SK-MEL-5 (Melanoma) | 0.92 | Apoptosis induction |

These findings demonstrate that the compound can induce apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated its efficacy against various bacterial strains, suggesting applications in treating infections.

Research Findings on Antimicrobial Effects

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in infectious disease treatment.

Structural Comparison

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2E)-3-chloro-3-(4-fluorophenyl)prop-2-enal | Different configuration around the double bond | Varies from (2Z) isomer |

| 3-chloro-3-(4-fluorophenyl)propanal | Lacks the double bond; different reactivity | Reduced biological activity |

| 3-chloro-3-(4-fluorophenyl)propanoic acid | Contains a carboxylic acid group; altered properties | Potentially lower activity |

This comparison illustrates how structural variations can influence the biological activity of related compounds, emphasizing the unique properties of this compound .

Propriétés

IUPAC Name |

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMSGNJEJXYGD-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C=O)/Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-97-1 | |

| Record name | Cinnamaldehyde, beta-chloro-p-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055338971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.